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Compound of Interest

Compound Name: Ximelagatran

Cat. No.: B7825022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of the oral direct thrombin inhibitor, ximelagatran. Ximelagatran, a prodrug, is

rapidly and extensively converted to its active form, melagatran, which is responsible for its

anticoagulant effect. This document summarizes key quantitative data, details the experimental

protocols used in its evaluation, and provides visual representations of its metabolic pathway

and typical experimental workflows.

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of ximelagatran has been characterized in numerous studies

involving healthy volunteers and various patient populations. The data presented below are a

synthesis of findings from these clinical investigations.

Table 1: Pharmacokinetic Parameters of Melagatran after
Oral Administration of Ximelagatran in Healthy
Volunteers
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Parameter Value Reference Study Details

Bioavailability (F) ~20%

Low inter-individual variability

(CV ~20%).[1] Not significantly

affected by food.[1]

Time to Peak Plasma

Concentration (Tmax)
1.5 - 2.5 hours

Rapid absorption and

conversion to melagatran.[1]

Elimination Half-life (t½) 2.5 - 4.3 hours
Necessitates twice-daily

dosing.[2]

Volume of Distribution (Vd)
0.22 L/kg (for parenteral

melagatran)
Correlates with body weight.[2]

Plasma Protein Binding 0 - 15%
Low potential for displacement

interactions.[2]

Renal Clearance
Correlates with creatinine

clearance

Primary route of elimination for

melagatran.[2]

Table 2: Summary of Ximelagatran Absorption,
Distribution, Metabolism, and Excretion (ADME)
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ADME Process Description Key Findings

Absorption
Rapidly absorbed following

oral administration.

Bioavailability of melagatran is

approximately 20%.[1] Food

has no significant effect on the

extent of absorption but may

delay Tmax.[1]

Distribution

The volume of distribution of

oral ximelagatran is larger than

that of parenteral melagatran

and correlates with body

weight.

Melagatran has a small volume

of distribution (0.22 L/kg for

parenteral administration).[2]

Metabolism

Ximelagatran is a prodrug that

is rapidly and extensively

converted to its active form,

melagatran, via two main

intermediate metabolites:

ethyl-melagatran and hydroxy-

melagatran. This conversion is

not dependent on the

cytochrome P450 (CYP)

enzyme system.[2]

The biotransformation occurs

in various tissues, including

the liver, and involves ester

hydrolysis and reduction.[2][3]

Excretion
Melagatran is primarily

eliminated by the kidneys.

Approximately 14% of an oral

ximelagatran dose is excreted

as melagatran in the urine.[2]

Clearance is dependent on

renal function.

Detailed Experimental Protocols
The following sections describe the methodologies employed in key studies to elucidate the

pharmacokinetic properties of ximelagatran.

In Vitro Metabolism Studies
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Objective: To characterize the enzymatic pathways involved in the biotransformation of

ximelagatran to melagatran.

Methodology:

Test System: In vitro incubations were performed using human liver microsomes,

mitochondria, and kidney preparations.[3] Recombinant human CYP enzymes (CYP1A2,

2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) with cytochrome b5 and b5 reductase were also used

to investigate the role of P450 enzymes.[3]

Incubation Conditions: Ximelagatran and its intermediate metabolites (N-hydroxy-

melagatran and ethyl-melagatran) were incubated with the test systems.[3]

Analysis: The formation of melagatran and the disappearance of the parent compounds were

monitored over time using a validated high-performance liquid chromatography (HPLC)

method.[3]

Kinetic Analysis: The kinetic parameters (e.g., Km and Vmax) for the formation of melagatran

from its precursors were determined.[3]

Key Findings: The studies demonstrated that the conversion of ximelagatran to melagatran

involves both reduction of the amidoxime function and ester cleavage.[3] This biotransformation

was observed in microsomes and mitochondria from both the liver and kidney.[3] The

involvement of major CYP450 enzymes in the reduction process was excluded.[3] An enzyme

system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase,

and a P450 isoenzyme of the 2D subfamily was found to be capable of reducing ximelagatran.

[3]

Clinical Pharmacokinetic Studies in Healthy Volunteers
Objective: To determine the pharmacokinetic profile, dose linearity, and effect of food on the

bioavailability of oral ximelagatran.

Methodology:

Study Design: These were typically open-label, dose-escalation, or randomized, two-way

crossover studies.[1]
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Subjects: Healthy male volunteers were recruited for these studies.[1]

Dosing: In dose-escalation studies, subjects received single oral doses of ximelagatran
across a range of doses (e.g., 1-98 mg).[1] In food-effect studies, subjects received a single

dose of ximelagatran either in a fasted state or after a standardized meal.[1] For repeated

dosing studies, subjects received ximelagatran twice daily for a specified period (e.g., 5

days).[1]

Blood Sampling: Serial blood samples were collected at predefined time points before and

after drug administration.

Bioanalysis: Plasma concentrations of ximelagatran, melagatran, and its intermediate

metabolites were determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[4]

Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling

approaches were used to calculate key pharmacokinetic parameters such as AUC, Cmax,

Tmax, and t½.[5]

Key Findings: These studies established the linear and predictable pharmacokinetics of

melagatran following oral administration of ximelagatran.[1] The bioavailability was found to be

approximately 20% with low inter- and intra-subject variability.[1] Food did not significantly

affect the extent of absorption.[1]

Bioanalytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous

determination of ximelagatran, melagatran, and its two intermediate metabolites in human

plasma.

Methodology:

Sample Preparation: Plasma samples were extracted using a mixed-mode solid-phase

extraction (SPE) technique.[4] The extraction was automated and performed in 96-well

plates.[4]
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Chromatography: The analytes were separated on a C18 analytical LC column using

gradient elution.[4] The mobile phase consisted of a mixture of acetonitrile and an

ammonium acetate/acetic acid buffer.[4]

Detection: Detection was performed using a tandem mass spectrometer with positive

electrospray ionization (ESI+).[4]

Validation: The method was validated for linearity, accuracy, precision, and recovery.[4] The

linear range was typically from 0.010 to 4.0 µmol/L.[4]

Mandatory Visualizations
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Caption: Metabolic conversion of ximelagatran to its active form, melagatran.

Experimental Workflow for a Clinical Pharmacokinetic
Study
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Caption: A typical workflow for a clinical pharmacokinetic study of oral ximelagatran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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